Dual ZBTB7A/WIZ Degradation Synergistically Enhances HbF Induction vs. Single-Target Approaches
In HUDEP-2 cells genetically engineered to validate the advantage of dual ZBTB7A and WIZ degradation, BMS-986470-mediated dual silencing synergistically enhanced the proportion of F-cells to >95% and total HbF tetramer to >80% [1]. In contrast, knockout of either ZBTB7A or WIZ alone resulted in significantly lower γ-globin induction [1]. This genetic evidence establishes that dual degradation provides a superior HbF induction profile compared to targeting either repressor singly, a mechanism exploited by BMS-986470 but not by single-target WIZ degraders such as dWIZ-1 or dWIZ-2 [2].
| Evidence Dimension | HbF Induction (% F-cells / Total HbF) |
|---|---|
| Target Compound Data | >95% F-cells; >80% total HbF tetramer |
| Comparator Or Baseline | Single knockout of ZBTB7A or WIZ: significantly lower γ-globin induction (quantitative data not specified); dWIZ-1/dWIZ-2: single-target WIZ degradation |
| Quantified Difference | Synergistic enhancement from dual targeting; exact fold-increase not specified but described as synergistic |
| Conditions | Genetically engineered HUDEP-2 cells |
Why This Matters
Demonstrates a mechanistically superior HbF induction profile, which may translate to greater clinical efficacy in SCD patients compared to single-target alternatives.
- [1] Rychak, E., et al. (2024). Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease. Blood, 144(Supplement 1), 169. View Source
- [2] Novartis AG. (2024). Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease. Journal of Medicinal Chemistry. View Source
